4-Bromo-1,2-difluoro-3-(methoxymethoxy)benzene
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Overview
Description
4-Bromo-1,2-difluoro-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7BrF2O2 It is a derivative of benzene, characterized by the presence of bromine, fluorine, and methoxymethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-difluoro-3-(methoxymethoxy)benzene typically involves the bromination and fluorination of a benzene derivative, followed by the introduction of the methoxymethoxy group. One common method involves the following steps:
Bromination: A benzene derivative is treated with bromine in the presence of a catalyst such as iron bromide to introduce the bromine atom.
Fluorination: The brominated benzene is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas mixture.
Methoxymethoxylation: Finally, the difluorobromobenzene is reacted with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2-difluoro-3-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of simpler benzene derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of substituted benzene derivatives with new functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler benzene derivatives with fewer halogen atoms.
Scientific Research Applications
4-Bromo-1,2-difluoro-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2-difluoro-3-(methoxymethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 1-Bromo-4,5-difluoro-2-(methoxymethoxy)benzene
- 4-Bromo-2,3-difluorobenzaldehyde
- 4-Bromo-2,6-difluorobenzotrifluoride
Comparison: 4-Bromo-1,2-difluoro-3-(methoxymethoxy)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
1-bromo-3,4-difluoro-2-(methoxymethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-4-13-8-5(9)2-3-6(10)7(8)11/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQBTAGOTFRNHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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